molecular formula C11H15N3O6 B8484968 N-Acetylcytosine arabinoside

N-Acetylcytosine arabinoside

Cat. No.: B8484968
M. Wt: 285.25 g/mol
InChI Key: NIDVTARKFBZMOT-SFKDOBOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylcytosine arabinoside (CAS Number 13491-47-9) is a chemical compound with the molecular formula C 11 H 15 N 3 O 6 and a molecular weight of 285.25 g/mol . This nucleoside analogue is of significant interest in biochemical and cancer research, particularly in studies related to its parent compound, cytosine arabinoside (ara-C) . Cytosine arabinoside is a well-established chemotherapeutic agent that functions as an antimetabolite by being incorporated into DNA during the S phase of the cell cycle, ultimately inhibiting DNA synthesis and leading to cell death . Research indicates that a key mechanism of cytarabine's toxicity, especially in acute myeloblastic leukemia cells, involves the production of toxic free radicals, and N-Acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been shown to provide a protective effect against this oxidative stress . Consequently, this compound is a valuable reagent for investigating the mechanisms of action, resistance, and cellular toxicity of nucleoside-based therapeutics. It is presented as a high-purity compound for research applications only. This product is intended for use by qualified researchers in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9+,10-/m1/s1

InChI Key

NIDVTARKFBZMOT-SFKDOBOXSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Mechanistic Investigations of Cytosine Arabinoside Ara C

Cellular Uptake and Intracellular Phosphorylation Pathways

The journey of Ara-C from the extracellular space to its active form within the cell is a critical determinant of its therapeutic efficacy. This process involves specialized transport proteins and a cascade of phosphorylation events.

As a hydrophilic molecule, Cytosine Arabinoside requires facilitated diffusion to cross the cell membrane. nih.gov The primary transporter responsible for this influx is the human equilibrative nucleoside transporter 1 (hENT1). wikipedia.orgnih.govnih.govoncotarget.com Research has shown that hENT1 is responsible for approximately 80% of Ara-C uptake into human leukemic blast cells. nih.govoncotarget.com The expression levels of hENT1 have been significantly correlated with Ara-C sensitivity in childhood acute myeloid leukemia (AML), with lower expression levels observed in resistant patients. nih.govkarger.com Studies have demonstrated that the rate of Ara-C accumulation in leukemia cells can be influenced by the density of nucleoside transport sites. jci.orgcloudfront.net At lower concentrations, the transport rate is the primary determinant of uptake, while at higher concentrations, the capacity for phosphorylation becomes the rate-limiting step. cloudfront.net

Once inside the cell, Ara-C must be converted into its active form, cytosine arabinoside triphosphate (Ara-CTP), to exert its cytotoxic effects. wikipedia.orgfoodb.caresearchgate.net This conversion is a multi-step process initiated by the enzyme deoxycytidine kinase (dCK), which phosphorylates Ara-C to its monophosphate form, Ara-CMP. nih.govresearchgate.netmdpi.com This initial phosphorylation is considered the rate-limiting step in the metabolism of Ara-C. nih.govmdpi.com Subsequent phosphorylations by other kinases lead to the formation of Ara-CDP and finally the active triphosphate, Ara-CTP. mdpi.com The capacity for this nucleotide formation is a crucial determinant of the drug's sensitivity, with a direct correlation observed between the ability of leukemic cells to form Ara-CTP and their response to the drug. researchgate.netnih.govnih.gov Studies have shown that while drug uptake may be similar across different cell lines, the capacity for phosphorylation can vary widely. nih.govaacrjournals.org

Key Proteins in Ara-C Uptake and ActivationFunctionClinical Relevance
hENT1 Facilitates the transport of Ara-C across the cell membrane.Lower expression is associated with Ara-C resistance in AML. nih.govkarger.com
dCK Catalyzes the initial and rate-limiting step of Ara-C phosphorylation.Activity level is a key determinant of Ara-CTP formation and drug sensitivity. nih.govresearchgate.net
PN-I Opposes the action of dCK.Can reduce the formation of the active metabolite. nih.govresearchgate.net
CDA Deaminates Ara-C to its inactive form, Ara-U.Higher activity can lead to drug resistance. nih.govresearchgate.net
dCMPD Converts Ara-CMP to the inactive Ara-UMP.Contributes to the inactivation of the drug. nih.govresearchgate.net

Molecular Interactions and DNA Metabolism Disruption

The cytotoxicity of Ara-C is primarily due to the actions of its active metabolite, Ara-CTP, which interferes with DNA and RNA synthesis through multiple mechanisms. wikipedia.orgfoodb.ca

Ara-CTP acts as a competitive inhibitor of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. wikipedia.orgfoodb.caaxonmedchem.com It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of these enzymes. researchgate.net Specifically, Ara-CTP has been shown to inhibit alpha-DNA polymerase, which is crucial for DNA replication, and beta-DNA polymerase, which is involved in DNA repair. foodb.caresearchgate.net This inhibition halts the process of DNA elongation, a key step in cell division. axonmedchem.compatsnap.com The structural difference between Ara-C and deoxycytidine, namely the arabinose sugar in place of deoxyribose, is what allows it to be incorporated but then terminate the growing DNA chain. wikipedia.orgpatsnap.com

Perhaps the most significant mechanism of Ara-C's action is its incorporation into the DNA strand. foodb.caresearchgate.net Although it is similar enough to deoxycytidine to be recognized and incorporated by DNA polymerases, the arabinose sugar's unique stereochemistry prevents the formation of the next phosphodiester bond, leading to chain termination. wikipedia.orgpatsnap.comfrontiersin.org This incorporation results in significant DNA damage, including the formation of single-strand breaks. nih.gov Studies have shown that Ara-C can be incorporated into DNA during both replication and repair synthesis. nih.govashpublications.org The accumulation of these DNA strand breaks and the stalled replication forks trigger cellular stress responses that can ultimately lead to programmed cell death (apoptosis). nih.gov

In addition to its profound effects on DNA synthesis, Ara-C also exhibits inhibitory activity against other crucial enzymes involved in nucleic acid metabolism. wikipedia.orgfoodb.ca Research has indicated that Ara-C can inhibit RNA polymerases, the enzymes responsible for transcribing DNA into RNA. wikipedia.orgnih.govnih.gov This inhibition disrupts the production of essential RNA molecules, further contributing to cellular dysfunction. Furthermore, Ara-C has been shown to inhibit nucleotide reductase enzymes. wikipedia.orgfoodb.ca These enzymes are responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. By inhibiting nucleotide reductase, Ara-C depletes the pool of available deoxyribonucleotides, further hampering DNA synthesis. nih.govashpublications.org

EnzymeRole in CellEffect of Ara-C/Ara-CTP
Alpha-DNA polymerase DNA replicationInhibition by Ara-CTP. foodb.cajst.go.jp
Beta-DNA polymerase DNA repairInhibition by Ara-CTP. foodb.caresearchgate.net
RNA Polymerases Transcription (RNA synthesis)Inhibition by Ara-C. wikipedia.orgnih.govnih.gov
Nucleotide Reductase Synthesis of deoxyribonucleotidesInhibition by Ara-C. wikipedia.orgfoodb.ca

Cell Cycle Perturbations and Proliferation Inhibition

Cytosine arabinoside (Ara-C), a pyrimidine (B1678525) anti-metabolite, interferes with cellular proliferation primarily by inhibiting the synthesis of DNA. nih.gov Its mechanisms often involve disrupting the cell cycle, leading to an arrest at specific phases and preventing cancer cell proliferation.

The incorporation of Cytosine arabinoside (Ara-C) into DNA is known to activate checkpoint kinase 1 (Chk1), which results in the slowing of the replication fork and an accumulation of cells in the S phase of the cell cycle. researchgate.net This S-phase arrest is a key aspect of its cytotoxic effect. researchgate.net Studies have shown that abrogating this Ara-C-induced S-phase arrest, for instance with a selective Chk1 inhibitor, can enhance Ara-C-induced apoptosis in vitro. researchgate.net Research on other natural compounds has also demonstrated that inducing S-phase arrest is a mechanism for exerting anti-leukemic effects. shu.ac.uk However, in some experimental models, agents that block cell cycle progression in the S-phase, such as aphidicolin, failed to prevent apoptosis induced by other DNA damaging agents, suggesting the mechanisms of protection are highly specific. nih.gov

In addition to S-phase arrest, Cytosine arabinoside (Ara-C) can induce cell cycle arrest at the G1/S phase transition. nih.gov This is achieved by interfering with the molecular machinery that governs the progression from the G1 phase to the S phase. nih.gov The antioxidant N-acetylcysteine (NAC) has also been observed to block the cell cycle in the G1 phase in fibroblast cells. nih.govijdvl.com This effect was found to be reversible and not due to cell death at certain concentrations. nih.gov The block by NAC occurs in the early to mid-G1 phase, preventing S phase re-entry. nih.gov Agents that specifically block the G1/S transition have been shown to suppress neuronal apoptosis in various models, highlighting the importance of this checkpoint in determining cell fate. nih.govjneurosci.org

The progression of the cell cycle is meticulously controlled by cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs). semanticscholar.orgcellapplications.com Cytosine arabinoside (Ara-C) has been found to induce G1/S arrest by upregulating the expression of the INK4 family of genes. nih.gov The INK4 family, which includes proteins like p16INK4a, p15INK4b, p18INK4c, and p19INK4d, functions by binding to and inhibiting CDK4 and CDK6. semanticscholar.orgcellapplications.com This inhibition prevents the formation of the CDK4/cyclin D1 complex, which is necessary for the phosphorylation of the retinoblastoma (RB) protein and subsequent progression into the S phase. nih.govcellapplications.com

The CDK1 protein, also known as cell division control protein 2 (CDC2), is another critical regulator, particularly for the G2/M transition. semanticscholar.orgsci-hub.se In certain contexts of neuronal injury, CDK1 expression and activation are increased; genetic deletion or pharmacological inhibition of CDK1 has been shown to provide significant neuroprotection. semanticscholar.org

Table 1: Key Cell Cycle Regulatory Proteins

Protein/Family Function Role in Ara-C/NAC Mechanism Citations
INK4 Family Inhibits CDK4/CDK6, induces G1 arrest. Upregulated by Ara-C to induce G1/S arrest. nih.govsemanticscholar.orgcellapplications.com
CDK4/CDK6 Forms complex with Cyclin D to promote G1/S transition. Inhibited by INK4 family proteins. nih.govsemanticscholar.orgcellapplications.com
Cyclin D1 Activates CDK4/CDK6. Formation of its complex with CDK4 is inhibited by Ara-C-induced INK4 upregulation. nih.gov
CDK1 (CDC2) Regulates G2/M transition. Its inhibition can be neuroprotective in certain injury models. semanticscholar.org

| Chk1 | S-phase checkpoint kinase. | Activated by Ara-C, leading to S-phase arrest. | researchgate.net |

Induction of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a critical mechanism through which Cytosine arabinoside (Ara-C) exerts its therapeutic effects. This process is often initiated by cellular stress signals, including those generated by DNA damage.

In certain cell types, such as cultured cerebral cortical neurons, apoptosis induced by Cytosine arabinoside (Ara-C) is mediated by oxidative stress. nih.gov This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant cellular damage. nih.gov The production of ROS by Ara-C leads to oxidative DNA damage, such as single-strand breaks. nih.gov

The antioxidant N-acetylcysteine (NAC) is a known scavenger of free radicals. nih.gov Studies have demonstrated that treatment with NAC can reduce Ara-C-induced cell death by mitigating oxidative stress. nih.gov Conversely, depleting cellular stores of glutathione (B108866), a major endogenous antioxidant, increases Ara-C-induced cell death. nih.gov It is noteworthy that in some cell lines, such as human leukemia cells, NAC itself has been found to induce extensive ROS production and subsequent apoptosis, indicating its effects can be context-dependent. mdpi.com

The oxidative DNA damage caused by Cytosine arabinoside (Ara-C) can trigger the p53-dependent apoptotic program. nih.gov The p53 tumor suppressor protein, when stabilized and activated by cellular stress, can initiate a cascade of events leading to apoptosis. nih.govpronuvia.com

The p53-dependent pathway often involves the mitochondria. nih.govnih.gov Activated p53 can induce the release of apoptogenic factors, such as cytochrome c, from the mitochondrial intermembrane space. nih.govpronuvia.comnih.gov In the cytosol, cytochrome c participates in the formation of the apoptosome, a complex that recruits and activates caspase-9. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. mdpi.comnih.gov In studies on human leukemia cells, NAC-induced cell death was observed to feature the activation of both caspase-9 and caspase-3/7. mdpi.com The activation of caspase-3 has also been observed in models of NAC-induced neuronal death. nih.gov

Table 2: Key Apoptotic Signaling Molecules

Molecule Function in Apoptosis Role in Ara-C/NAC Mechanism Citations
Reactive Oxygen Species (ROS) Induce oxidative stress and DNA damage, triggering apoptosis. Generated in response to Ara-C; can be scavenged by NAC. nih.govmdpi.com
p53 Tumor suppressor that initiates apoptosis in response to DNA damage. Activated by Ara-C-induced DNA damage to start the apoptotic cascade. nih.govnih.govpronuvia.com
Cytochrome c Released from mitochondria to activate caspases. Release is induced by p53 activation. nih.govnih.gov
Caspase-9 Initiator caspase activated by the apoptosome. Activated downstream of cytochrome c release. mdpi.comnih.gov

| Caspase-3/7 | Effector caspases that execute apoptosis. | Activated by caspase-9, leading to cell death. | mdpi.comnih.gov |

Mitochondrial Dysfunction in Cell Death Induction

Cytosine arabinoside (Ara-C), a cornerstone in the treatment of hematological malignancies, primarily exerts its cytotoxic effects by interfering with DNA synthesis. researchgate.net However, a significant body of research highlights that its induction of cell death is intricately linked to mitochondrial dysfunction. The compound N-Acetylcytosine arabinoside, a derivative of Ara-C, has been synthesized for research purposes, suggesting ongoing efforts to modify Ara-C's properties, potentially as a pro-drug. evitachem.comnih.govnih.gov While specific mechanistic studies on this compound's direct impact on mitochondria are not extensively documented, the wealth of information on Ara-C provides a foundational understanding of how this class of compounds engages the mitochondrial pathway to induce apoptosis.

The lethal action of Ara-C is initiated by its conversion to cytosine arabinoside triphosphate (ara-CTP), which, when incorporated into DNA, halts chain elongation and triggers a DNA damage response. researchgate.net This initial event precipitates a cascade that converges on the mitochondria, leading to what is known as mitochondrial-dependent apoptosis. nih.gov This process is characterized by a series of critical alterations in mitochondrial physiology.

A key event in Ara-C-induced toxicity is the generation of reactive oxygen species (ROS). ontosight.ai Studies have demonstrated that Ara-C exposure leads to an increase in intracellular ROS, which in turn causes oxidative DNA damage and initiates an apoptotic program. ontosight.ai This oxidative stress is not merely a byproduct but a central mediator of Ara-C's neurotoxicity and its apoptotic effects on cancer cells. ontosight.ainih.gov The production of ROS appears to be a biphasic phenomenon, with an initial phase preceding major mitochondrial changes and a second, more pronounced phase following the mitochondrial permeability transition. evitachem.com

The mitochondrial permeability transition (MPT) is a critical step in Ara-C-induced cell death. evitachem.com The MPT involves the opening of large, non-specific pores in the inner mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (MMP). This dissipation of the MMP uncouples oxidative phosphorylation, disrupting the primary energy production pathway of the cell. Research has shown a direct correlation between Ara-C treatment, the loss of MMP, and the subsequent execution of apoptosis. evitachem.com

The interplay between oxidative stress and the MPT is crucial. Studies using multilaser flow cytometry have mapped a "death sequence" following Ara-C treatment in leukemic blasts. evitachem.com This sequence demonstrates that a depletion of cellular glutathione (GSH), a key antioxidant, precedes the loss of MMP. evitachem.com The loss of MMP then coincides with the externalization of phosphatidylserine, a marker of early apoptosis, and is followed by a significant surge in ROS generation and an increase in intracellular calcium. evitachem.com This indicates that the MPT occurs downstream of initial oxidative stress (GSH depletion) and upstream of a major burst of ROS. evitachem.com

Furthermore, Ara-C has been shown to impede the synthesis of mitochondrial DNA (mtDNA). In postmitotic neurons, which replicate mitochondrial but not genomic DNA, Ara-C inhibits DNA polymerase γ, the enzyme responsible for mtDNA synthesis. nih.gov This leads to a reduction in mtDNA content, compromised mitochondrial respiration, and a decrease in the stores of crucial antioxidants like NADPH and GSH. nih.gov This direct assault on mtDNA integrity and replication further contributes to mitochondrial dysfunction and sensitizes cells to injury. nih.gov

The B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of apoptosis, play a pivotal role in Ara-C-induced mitochondrial dysfunction. The pro-apoptotic protein Bax is activated by Ara-C, leading to its translocation to the mitochondria, which is a critical step for the release of cytochrome c. nih.gov Conversely, the anti-apoptotic protein BCL-2 can prevent mitochondrial priming for cell death. nih.gov The balance between these pro- and anti-apoptotic BCL-2 family members at the mitochondrial membrane is a key determinant of the cell's fate following Ara-C exposure.

In some contexts, the cellular environment can influence Ara-C's mitochondrial-mediated toxicity. For instance, mesenchymal stromal cells (MSCs) in the bone marrow niche can transfer healthy mitochondria to acute lymphoblastic leukemia (ALL) cells, rescuing them from Ara-C-induced apoptosis, a process that is driven by the ROS generated by the chemotherapy. nih.gov This highlights the complex interplay between the drug, the cancer cells, and their microenvironment.

The use of antioxidants like N-acetylcysteine (NAC) has been shown to mitigate some of the toxic effects of Ara-C by quenching ROS. ontosight.aiescholarship.org This further underscores the central role of oxidative stress and, by extension, mitochondrial dysfunction in the mechanism of action of Ara-C. While NAC is used to counteract Ara-C's effects, the N-acetylation of Ara-C itself to form this compound represents a different chemical modification, likely aimed at altering the drug's pharmacological properties. nih.gov

Table of Research Findings on Ara-C Induced Mitochondrial Dysfunction

ParameterObservationImplicationReference(s)
Reactive Oxygen Species (ROS) Increased intracellular ROS generation.Induces oxidative DNA damage and initiates apoptosis. ontosight.ainih.gov
Glutathione (GSH) Depletion of cellular GSH precedes major mitochondrial events.Indicates early oxidative stress as a trigger for mitochondrial dysfunction. evitachem.com
Mitochondrial Membrane Potential (MMP) Loss of MMP (depolarization).Uncouples oxidative phosphorylation, leading to energy crisis and apoptosis. evitachem.comnih.gov
Mitochondrial Permeability Transition (MPT) Induction of the MPT.Triggers the release of pro-apoptotic factors from the mitochondria. evitachem.com
Mitochondrial DNA (mtDNA) Synthesis Inhibition of DNA polymerase γ and reduction in mtDNA content.Compromises mitochondrial function and sensitizes cells to injury. nih.gov
BCL-2 Family Proteins Activation and translocation of pro-apoptotic members (e.g., Bax) to mitochondria.Regulates mitochondrial outer membrane permeabilization and cytochrome c release. nih.govnih.gov
Mitochondrial Transfer Stromal cells can transfer mitochondria to cancer cells.A mechanism of resistance to Ara-C by rescuing mitochondrial function. nih.gov

Detailed Research Findings

While research specifically on N-Acetylcytosine arabinoside is limited, a key study investigated the antitumor activities of a series of N⁴-acyl derivatives of 1-beta-D-arabinofuranosylcytosine, the class to which it belongs. nih.gov The study tested fifty different derivatives against mouse leukemia L1210 cells. nih.gov

The primary findings revealed that N⁴-acyl derivatives with long-chain saturated fatty acids were highly active. nih.gov Notably, compounds like N⁴-stearoyl- and N⁴-behenoyl-1-beta-D-arabinofuranosylcytosine demonstrated superior performance compared to the parent compound, Ara-C. nih.gov

Interactive Data Table: Summary of Research on N⁴-Acyl-Ara-C Derivatives

Finding Details Significance Source
Enhanced Activity Derivatives with long-chain fatty acids showed strong antitumor activity at smaller dosages than Ara-C. Suggests higher potency and potentially different therapeutic windows. nih.gov
Schedule Independence The N⁴-acyl derivatives exhibited strong activity regardless of the treatment schedule. Offers more flexibility in potential therapeutic regimens compared to the schedule-dependent parent drug. nih.gov

| Deaminase Resistance | The derivatives were found to be resistant to cytidine (B196190) deaminase. | Cytidine deaminase is an enzyme that rapidly inactivates Ara-C in the body; resistance could lead to longer bioavailability and sustained therapeutic effect. | nih.gov |

This resistance to cytidine deaminase is a particularly significant finding. nih.gov The rapid degradation of Ara-C by this enzyme is a major limitation in its clinical use. By modifying the N⁴ position with an acyl group, the resulting compound is shielded from this deactivating enzyme, which could lead to improved pharmacokinetic properties and enhanced efficacy. nih.gov The research concluded that these N⁴-acyl derivatives were superior to Ara-C in the tested models. nih.gov

Interactions and Modulations of N Acetylcysteine Nac with Cytosine Arabinoside Ara C in Biological Systems

Attenuation of Ara-C-Induced Oxidative Stress and DNA Damage

N-Acetylcysteine (NAC) has been shown to counteract the oxidative stress and DNA damage induced by Cytosine Arabinoside (Ara-C). This protective effect is primarily attributed to its antioxidant properties, which help in neutralizing reactive oxygen species (ROS) and preserving cellular integrity.

Reduction of Reactive Oxygen Species Production

Cytosine Arabinoside (Ara-C) can lead to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.gov This oxidative stress is a key mechanism behind some of Ara-C's toxic side effects. nih.gov N-Acetylcysteine (NAC) is a precursor to L-cysteine and glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govnih.gov By replenishing intracellular GSH levels, NAC enhances the cell's ability to neutralize ROS. nih.govresearchgate.net

In a study on Ara-C-induced keratoconjunctivitis in a rat model, administration of NAC alongside Ara-C led to a statistically significant decrease in the total oxidant status (TOS) and the oxidative stress index (OSI) in the cornea and conjunctiva. nih.gov This suggests that NAC can effectively reduce the oxidative burden imposed by Ara-C. nih.govsemanticscholar.org

Below is an interactive data table summarizing the findings on oxidative stress markers.

Inhibition of DNA Strand Breakage

The increase in reactive oxygen species (ROS) caused by agents like Cytosine Arabinoside (Ara-C) can lead to significant DNA damage, including single and double-strand breaks. nih.govbiomedres.us N-Acetylcysteine (NAC) has demonstrated a protective role against such genotoxicity. nih.govbiomedres.us Its antioxidant properties help to scavenge the free radicals that would otherwise attack the DNA structure. nih.gov

Studies on ionizing radiation, which also induces DNA damage through oxidative stress, have shown that NAC can reduce the frequency of DNA deletions and the formation of γ-H2AX foci, a marker of DNA double-strand breaks. nih.gov While not directly involving Ara-C, these findings support the mechanism by which NAC protects against DNA strand breakage. Furthermore, NAC has been shown to promote the repair of DNA damage induced by other oxidative agents. biomedres.us This suggests that NAC may not only prevent the initial damage but also aid in the subsequent repair processes.

Modulation of Ara-C-Induced Cell Death and Neurotoxicity

N-Acetylcysteine (NAC) has been observed to influence the pathways leading to cell death and neurotoxicity that are often triggered by Cytosine Arabinoside (Ara-C).

Prevention of Neuronal Apoptosis and Neurotoxicity

Cytosine Arabinoside (Ara-C) is known to induce apoptosis, or programmed cell death, in neuronal cells, contributing to its neurotoxic side effects. This process is mediated by oxidative stress. NAC has been shown to inhibit Ara-C-induced neuronal apoptosis and neurotoxicity by mitigating this oxidative stress.

While some studies have shown that NAC itself can induce neuronal death at high concentrations in certain in-vitro models, it is generally recognized for its protective effects against oxidative damage in various cell types. nih.gov In the context of Ara-C, the antioxidant properties of NAC are thought to be the primary mechanism for preventing neuronal cell death.

Influence on Cellular Survival Pathways

N-Acetylcysteine (NAC) can modulate various cellular survival pathways, which may contribute to its protective effects against Ara-C-induced toxicity. One of the key pathways influenced by NAC is the mitogen-activated protein kinase (MAPK) pathway. nih.gov NAC has been shown to interact with components of this pathway, such as Raf-1, MEK, and ERK, through thiol-disulfide exchange reactions. nih.gov

In some cellular contexts, NAC has been demonstrated to promote the phosphorylation of ERK, a key protein in a signaling cascade that often leads to cell survival and proliferation. plos.org By activating such pro-survival pathways, NAC may help to counteract the apoptotic signals initiated by Ara-C. The regulation of the Bax/Bcl-2 ratio, which is crucial in the mitochondria-dependent pathway of apoptosis, is another potential target for NAC's influence on cell survival. nih.gov

Effects on Ara-C Efficacy and Resistance Mechanisms in Experimental Models

The protective effects of N-Acetylcysteine (NAC) on healthy cells raise questions about its potential to interfere with the therapeutic efficacy of Cytosine Arabinoside (Ara-C) against cancer cells.

Research on the interaction between NAC and chemotherapeutic agents has produced varied results. In some experimental models, NAC has been shown to not interfere with the cancer cell-killing efficiency of treatments like ionizing radiation, even while protecting healthy cells from DNA damage. nih.gov However, there is also evidence suggesting that NAC can, in some contexts, promote resistance to certain drugs. For instance, in bacterial models, NAC has been found to promote resistance to antibiotics by reducing intracellular ROS, enhancing efflux pump activity, and reducing membrane permeability. researchgate.net

A clinical trial is currently investigating the use of acetylcysteine in conjunction with CAR T-cell therapy for lymphoma to see if its antioxidant properties can enhance the function of the therapeutic T-cells. cancer.gov This highlights the complex and context-dependent role of NAC in cancer therapy. Further research is needed to fully elucidate the impact of NAC on Ara-C's efficacy and the potential for resistance development in cancer cells.

Impact on Ara-C-Induced Differentiation in Leukemic Cells

Cytosine arabinoside (Ara-C), a cornerstone in the treatment of acute myeloid leukemia, has been observed to induce differentiation in leukemic cell lines. Studies have demonstrated that Ara-C can prompt human promyelocytic leukemia HL-60 cells to mature into cells exhibiting monocytic markers. nih.gov This induction of a differentiated phenotype is associated with the partial inhibition of DNA synthesis, a mechanism also observed with other DNA synthesis inhibitors. nih.gov

While direct studies on the co-administration of N-acetylcysteine (NAC) and Ara-C concerning leukemic cell differentiation are not extensively documented, the known antioxidant properties of NAC suggest a potential for interaction. Research on other antioxidants has shown that they can modulate cellular responses to chemotherapy. For instance, N-acetylcysteine has been found to reduce apoptosis in HL-60 cells induced by agents like homocysteine thiolactone, which is linked to a decrease in intracellular hydrogen peroxide levels and reduced caspase-3 activity. nih.gov Given that cellular differentiation and apoptosis are often interconnected processes, it is plausible that NAC could modulate the cellular environment in which Ara-C induces differentiation. However, without direct experimental evidence, the precise impact of NAC on Ara-C-induced differentiation remains an area for further investigation.

Modulation of Cell Cycle Progression in Co-culture Models

Cytosine arabinoside is known to exert its cytotoxic effects in part by interfering with the cell cycle. As a pyrimidine (B1678525) anti-metabolite, Ara-C inhibits DNA synthesis, leading to cell cycle arrest, particularly at the G1/S phase transition. nih.govmedscape.com This disruption of the normal cell cycle progression is a key mechanism by which Ara-C inhibits the proliferation of cancer cells. nih.gov

The role of N-acetylcysteine in modulating Ara-C's impact on the cell cycle has not been extensively studied in co-culture models. However, studies involving other antioxidants provide a basis for potential interactions. For example, the antioxidant astaxanthin, when co-administered with Ara-C in the NALM-6 acute lymphoblastic leukemia cell line, resulted in a higher percentage of cells in the G1 phase and a lower percentage in the S phase compared to Ara-C alone. researchgate.net This suggests that antioxidants can indeed influence the cell cycle effects of Ara-C. Given NAC's well-established role as a modulator of intracellular redox status, it is conceivable that it could similarly alter the cellular response to Ara-C-induced cell cycle arrest. The specifics of this interaction, including whether it would enhance or diminish the efficacy of Ara-C, would likely depend on the specific cellular context and concentrations of both agents.

Role of Antioxidant Adjuvants in Modifying Ara-C Outcomes

The use of antioxidant adjuvants such as N-acetylcysteine during chemotherapy is a subject of ongoing scientific discussion. Antioxidants have the potential to mitigate the side effects of chemotherapy by neutralizing reactive oxygen species (ROS), but there is also concern that they might interfere with the efficacy of treatments that rely on ROS-induced cytotoxicity. rsc.orgnih.gov

N-acetylcysteine itself has demonstrated both antioxidant and pro-oxidant effects, depending on the cellular environment and its concentration. nih.govmdpi.com This dual nature complicates predictions of its net effect when used as an adjuvant with chemotherapeutic agents like Ara-C. For instance, in studies with doxorubicin, NAC's effect on the NF-κB signaling pathway was found to be concentration-dependent, capable of either promoting or inhibiting the pathway's activity. rsc.orgnih.gov This highlights that the outcome of combining an antioxidant with a chemotherapeutic agent is not straightforward and can be influenced by multiple factors. While the intention of using NAC as an adjuvant would be to selectively protect healthy cells from Ara-C-induced damage without compromising its anti-leukemic effects, the precise conditions to achieve this balance require further elucidation.

Influence on Bcl-2 Expression and H2O2 Sensitivity

The anti-apoptotic protein Bcl-2 is a critical regulator of cell survival and is often implicated in resistance to chemotherapy. The modulation of its expression can significantly impact the sensitivity of cancer cells to cytotoxic agents. While direct evidence linking N-acetylcysteine and Ara-C co-treatment to Bcl-2 expression is limited, the antioxidant properties of NAC are relevant to cellular sensitivity to oxidative stress, such as that induced by hydrogen peroxide (H2O2).

Studies have shown that NAC can reduce intracellular H2O2 levels and inhibit the activity of caspase-3, a key executioner of apoptosis, in HL-60 cells. nih.gov This suggests a protective role against oxidative stress-induced cell death. The relationship between NAC and Bcl-2 is complex and may be cell-type specific. The influence of NAC on the sensitivity of leukemic cells to Ara-C in the context of H2O2-mediated damage and Bcl-2 expression is an area that warrants further investigation to understand the potential for synergistic or antagonistic interactions.

Preclinical Studies on Organ-Specific Modulation of Ara-C Effects

Mitigation of Keratoconjunctivitis in Animal Models

High-dose cytosine arabinoside therapy can lead to ocular toxicity, most notably keratoconjunctivitis. The underlying mechanism is thought to involve an increase in reactive oxygen radicals that damage the DNA synthesis of corneal and conjunctival epithelial cells. semanticscholar.org Preclinical studies in animal models have explored the potential of N-acetylcysteine to mitigate this side effect.

In a study involving Wistar-type albino rats, the administration of NAC alongside Ara-C was shown to have a protective effect against Ara-C-induced keratoconjunctivitis. semanticscholar.org The study evaluated the total oxidant status (TOS) and the oxidative stress index (OSI) in the cornea and conjunctiva of the rats. The results indicated that the group receiving only Ara-C had the highest mean TOS and OSI values, while the group receiving Ara-C with NAC showed statistically significant decreases in these values. semanticscholar.org This suggests that NAC's antioxidant properties can counteract the oxidative stress induced by Ara-C in ocular tissues.

Treatment GroupKey FindingsImplication
Ara-C OnlyHighest mean Total Oxidant Status (TOS) and Oxidative Stress Index (OSI) in cornea and conjunctiva.Ara-C induces significant oxidative stress in ocular tissues.
Ara-C + NACStatistically significant decrease in TOS and OSI values compared to the Ara-C only group.NAC may have a protective effect on Ara-C-induced keratoconjunctivitis.
NAC OnlyLowest mean TOS and OSI values.NAC exhibits antioxidant effects in ocular tissues.
ControlBaseline levels of TOS and OSI.Reference for normal oxidative stress levels.

Protection Against Alopecia in Animal Models

Alopecia, or hair loss, is a common and distressing side effect of many chemotherapeutic agents. Research in animal models has investigated the potential of N-acetylcysteine to prevent chemotherapy-induced alopecia. While studies focusing solely on NAC and Ara-C are scarce, there is evidence for NAC's protective effects when used in combination with other chemotherapeutic agents that include Ara-C.

In a study using a young rat model, the combination of ImuVert (a biologic response modifier) and N-acetylcysteine was found to be effective in preventing alopecia caused by a combination of cyclophosphamide (B585) and cytarabine (B982). nih.gov This protection was observed with both parenteral and topical administration of the combined treatment. nih.gov Another study noted that while N-acetylcysteine protected against cyclophosphamide-induced alopecia, minoxidil (B1677147) was effective against Ara-C-induced alopecia. nih.gov These findings suggest that the mechanisms of alopecia induction may vary between different chemotherapeutic agents and that combination therapies may be necessary to achieve broad protection. The promising results with the ImuVert and NAC combination in a regimen including Ara-C indicate a potential role for NAC in mitigating this particular side effect.

Chemotherapeutic Agent(s)Protective Agent(s)Animal ModelOutcome
Cyclophosphamide + CytarabineImuVert + N-acetylcysteineYoung ratEffective prevention of alopecia. nih.gov
CyclophosphamideN-acetylcysteineNewborn ratEffective prevention of alopecia. nih.gov
CytarabineMinoxidilNewborn ratGood local prevention of alopecia. nih.gov

Analytical Methodologies for Research on N Acetylcysteine and Cytosine Arabinoside

Chromatographic Techniques

Chromatographic techniques are fundamental in the analytical landscape for N-acetylcysteine and cytosine arabinoside, offering high-resolution separation and sensitive detection. These methods are essential for the precise quantification and identification of these compounds in various matrices, including pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of N-acetylcysteine (NAC). Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose. A stability-indicating RP-HPLC assay method has been developed for the determination of NAC, demonstrating good linearity, accuracy, and precision. insights.bioinsights.bio For instance, one method utilized a C18 column with an isocratic elution of a mobile phase composed of acetonitrile and water (4:96 v/v) containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 1.0 ml/min, with UV detection at 212 nm. insights.bioinsights.bio Another sensitive HPLC assay for NAC in human plasma and urine involves a pre-chromatographic derivatization to produce a dinitrophenyl derivative, which is then chromatographed on a C18 bonded reverse-phase column. nih.gov The mobile phase for this method consists of methanol and an aqueous buffer at a 30:70 ratio. nih.gov

Ion-pair chromatography is another HPLC technique applied to the analysis of NAC, particularly for related substances in effervescent formulations. ijper.org This method may employ a C18 column with a mobile phase containing an ion-pairing agent like octane-1-sulphonic acid sodium salt. ijper.org

ParameterMethod 1 insights.bioinsights.bioMethod 2 nih.govMethod 3 ijper.org
Stationary Phase C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)5-µm C18 bonded reverse-phase columnCadenza C18 column (150 mm x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile and water (4:96 v/v) with 0.1% TFAMethanol-aqueous 0.05 M citrate-0.001 M EDTA buffer pH 7.0 (30:70)0.01 M octane-1-sulphonic acid sodium of pH 2.2 and methanol:acetonitrile (80:20 v/v) in the organic phase
Elution Mode IsocraticIsocraticGradient
Flow Rate 1.0 ml/min1.0 mL/min1 ml/minute
Detection UV at 212 nmNot specifiedUV at 210nm
Analyte Form NAC and Di-NACDinitrophenyl derivative of NACNAC and related impurities
Sample Matrix Cell culture mediaHuman plasma and urineEffervescent formulation

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both the identification and quantification of N-acetylcysteine and cytosine arabinoside, offering high sensitivity and selectivity. For the determination of total N-acetylcysteine in human plasma, an LC-MS/MS method has been developed using an isotope-labeled internal standard (d3-N-acetylcysteine). nih.gov Detection is achieved through positive electrospray ionization and multiple reaction monitoring, with mass transition pairs of 164 → 122 for N-acetylcysteine and 167 → 123 for the internal standard. nih.gov This method demonstrated linearity over a range of 10-5000 ng/mL in human plasma. nih.gov

Similarly, a validated LC-MS/MS method is available for the simultaneous determination of cytosine arabinoside (Ara-C) and its metabolite, uracil arabinoside (Ara-U), in human plasma. nih.gov This method is crucial for pharmacokinetic studies due to the short half-life of Ara-C. nih.gov The quantitative analysis was performed over a concentration range of 1-500 ng/ml for Ara-C and 250-7500 ng/ml for Ara-U. nih.gov

AnalyteMethodIonization ModeMass Transition (m/z)Application
N-AcetylcysteineLC-MS/MSPositive Electrospray Ionization164 → 122Quantification in human plasma nih.gov
d3-N-acetylcysteine (IS)LC-MS/MSPositive Electrospray Ionization167 → 123Internal standard for NAC quantification nih.gov
Cytosine arabinoside (Ara-C)UPLC-MS/MSNot specifiedNot specifiedSimultaneous quantification with Ara-U in human plasma nih.gov
Uracil arabinoside (Ara-U)UPLC-MS/MSNot specifiedNot specifiedSimultaneous quantification with Ara-C in human plasma nih.gov

Reversed-Phase HPLC for Separation of Reduced and Oxidized Forms

A significant application of reversed-phase HPLC in the study of N-acetylcysteine is the separation of its reduced form (NAC) from its primary oxidized form, the disulfide N,N'-diacetyl-L-cystine (Di-NAC). insights.bioinsights.bio This separation is critical for understanding the stability and redox state of NAC in various environments. A stability-indicating RP-HPLC method has been successfully developed to separate and quantify both NAC and Di-NAC in cell culture media. insights.bioinsights.bio

Using a C18 column and a mobile phase of acetonitrile and water (4:96 v/v) with 0.1% TFA, this method achieved baseline separation of the two compounds. insights.bioinsights.bio The retention times for NAC and Di-NAC were approximately 8.9 minutes and 23.7 minutes, respectively, allowing for their individual quantification. insights.bio The method was validated for linearity, accuracy, precision, and specificity. insights.bioinsights.bio Another approach for determining the different forms of N-acetylcysteine in plasma involves ion-pair reversed-phase liquid chromatography. nih.gov This method can measure the thiol form directly after deproteinization of plasma, while the oxidized forms are assayed after reduction with dithiothreitol. nih.gov

CompoundRetention Time (min) insights.bioAnalytical MethodKey Feature
N-Acetylcysteine (NAC)8.9RP-HPLCSeparation from oxidized form
N,N'-Diacetyl-L-Cystine (Di-NAC)23.7RP-HPLCSeparation from reduced form
Thiol and Oxidized FormsNot specifiedIon-Pair RP-LC with post-column derivatizationMeasurement of different forms in plasma nih.gov

Spectroscopic and Electrochemical Approaches

Beyond chromatography, spectroscopic and electrochemical methods provide alternative and often complementary analytical strategies for the study of N-acetylcysteine and cytosine arabinoside. These techniques can offer advantages in terms of speed, simplicity, and cost-effectiveness.

Spectrophotometric Detection Methods

Spectrophotometric methods for the determination of N-acetylcysteine are typically based on redox or complexation reactions that result in a colored product. One such method involves a coupled redox-complexation reaction where NAC reduces Fe(III) to Fe(II), which then forms a complex with 2,4,6-trypyridyl-s-triazine (TPTZ). nih.govnih.gov The resulting stable complex has an absorption maximum at 593 nm. nih.govnih.gov This method has been shown to be linear over a concentration range of 1.0 x 10⁻⁶ to 1.0 x 10⁻⁴ mol L⁻¹. nih.gov

Another approach utilizes the reduction of a Cu(II)-neocuproine complex by NAC to a Cu(I)-neocuproine complex, which is measured at 458 nm. researchgate.net A similar method employs the reduction of a Cu(II) and bathocuproine disulfonate (BCS) complex to an orange [Cu(BCS)₂]³⁻ complex with an absorption maximum at 483 nm. srce.hrpreprints.org A more indirect method involves the oxidation of NAC with potassium iodate, leading to the formation of iodine, which then oxidizes leucoxylenecyanol FF to a blue-colored product with an absorbance maximum at 613 nm. researchgate.net

Reagent(s)Principleλmax (nm)Linearity Range (mol L⁻¹)
Fe(III) and 2,4,6-trypyridyl-s-triazine (TPTZ)Coupled redox-complexation5931.0 x 10⁻⁶ to 1.0 x 10⁻⁴ nih.gov
Cu(II)-neocuproineReduction of Cu(II) to Cu(I)458Not specified researchgate.net
Cu(II) and bathocuproine disulfonate (BCS)Reduction of Cu(II) to Cu(I)4833.0 x 10⁻⁷ to 3.0 x 10⁻⁵ preprints.org
Potassium iodate and leucoxylenecyanol FFIndirect oxidation6130.2-1.6 µg mL⁻¹ researchgate.net

Conductometric and Voltammetric Analyses

Electrochemical techniques, including conductometry and voltammetry, offer sensitive methods for the determination of N-acetylcysteine. A conductometric titration method has been developed using copper(II) sulfate as the titrant. researchgate.net This method is based on the reaction between NAC and Cu(II) ions, which leads to the formation of a precipitate and a change in the conductance of the solution. researchgate.net The endpoint is determined by the intersection of the two linear portions of the titration curve. researchgate.net

Voltammetric methods provide a highly sensitive approach for NAC analysis. A ferrocene-modified carbon nanotube paste electrode has been used for the determination of NAC. researchgate.net This sensor catalyzes the oxidation of NAC, resulting in a sharp oxidation peak. researchgate.net Using differential pulse voltammetry, this method showed a linear response to NAC in the concentration range of 1.0-400.0 µmol L⁻¹. researchgate.net Another study utilized a modified carbon paste electrode for the simultaneous determination of N-acetylcysteine and theophylline. nih.gov The differential pulse voltammograms showed well-separated oxidation peaks for the two compounds, allowing for their individual quantification. nih.gov

TechniquePrincipleElectrode/TitrantKey Findings
Conductometry Titration with Cu(II) leading to precipitationCopper(II) sulfate titrantSimple, rapid, and precise method for NAC in pharmaceutical formulations. researchgate.net
Voltammetry Catalytic oxidation of NACFerrocene-modified carbon nanotube paste electrodeHigh sensitivity with a linear range of 1.0-400.0 µmol L⁻¹. researchgate.net
Voltammetry Simultaneous oxidation of NAC and theophyllineModified carbon paste electrodeAllows for the simultaneous determination of both compounds. nih.gov

Sample Preparation and Stability Considerations in Research Assays

The accurate analysis of N-acetylcysteine (NAC) in various matrices is challenging due to its susceptibility to oxidation. pcdn.co NAC, a thiol-containing compound, readily oxidizes to form its disulfide dimer, N,N'-diacetylcystine (Di-NAC), and can also form mixed disulfides with other thiols. pcdn.coinsights.bionih.gov This inherent instability necessitates meticulous control over sample preparation to ensure the integrity of the analyte. pcdn.co Key considerations include the use of reducing agents, pH control, and the addition of stabilizing agents to prevent oxidative degradation, which can be catalyzed by factors such as oxygen and trace transition metals. pcdn.co

Use of Reducing Agents (e.g., Dithiothreitol, Tris(2-carboxyethyl)phosphine)

To counteract the rapid oxidation of N-acetylcysteine's sulfhydryl group, reducing agents are frequently incorporated during sample preparation, particularly for the analysis of biological fluids or complex matrices. pcdn.co These agents function by maintaining a reducing environment, preventing the formation of disulfide bonds and, in some cases, reducing any disulfide that has already formed back to the monomeric thiol. pcdn.coillinois.edu

Dithiothreitol (DTT) is a commonly used reducing agent in NAC assays. pcdn.conih.gov It effectively preserves NAC in its reduced form. pcdn.co Studies have shown that in the presence of DTT, NAC solutions can remain stable for several days. pcdn.co For instance, the use of a 10mM DTT solution was found to be optimal for keeping an assay solution stable for at least 48 hours. pcdn.co However, DTT can interfere with certain analytical procedures, such as labeling with maleimide-based reagents, and may need to be removed prior to such steps. illinois.edu

Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent that offers several advantages over DTT. pcdn.coillinois.edu TCEP is known to be more stable, particularly in the presence of trace metal contaminants that can accelerate the oxidation of DTT. illinois.edu It is also effective over a broader pH range. researchgate.net Research has demonstrated that a 10mM TCEP solution can maintain the stability of an NAC assay solution for at least one week, showing a more sustained effect compared to DTT. pcdn.co TCEP is often considered a superior reductant when using techniques like Ni2+-column purification or when labeling proteins with maleimides, as its interference is less pronounced than that of DTT. illinois.edu

Table 1: Comparison of Reducing Agents for N-Acetylcysteine Stabilization
Reducing AgentTypical ConcentrationObserved Stability of NACAdvantagesDisadvantages
Dithiothreitol (DTT)10mM pcdn.coStable for at least 48 hours pcdn.coEffective at preserving NAC pcdn.coCan interfere with maleimide labeling; less stable in the presence of metal ions illinois.edu
Tris(2-carboxyethyl)phosphine (TCEP)10mM pcdn.coStable for at least one week pcdn.coMore stable than DTT; less interference with maleimide labeling; effective over a wider pH range pcdn.coillinois.eduresearchgate.netMay still show some inhibition of maleimide labeling compared to no reductant illinois.edu

pH Control and Stabilizing Agents (e.g., EDTA)

Controlling the pH of the sample solution is a critical factor in maintaining NAC stability. The rate of oxidation of thiols is pH-dependent, with lower pH values generally reducing the rate of oxidation. pcdn.co In complex matrices, such as multivitamin supplements, adjusting the pH has proven essential for accurate analysis. pcdn.co For example, when an assay solution with a pH of approximately 6.6 showed instability, adjusting the pH to 3.3 with citric acid rendered the solution stable for 20 hours. pcdn.co Similarly, using 0.3 M hydrochloric acid as a diluent has been found to be optimal in developing stability-indicating methods for NAC formulations. ijper.org

In addition to pH control, chelating agents like Ethylenediaminetetraacetic acid (EDTA) are used as stabilizers. pcdn.co The oxidation of NAC can be catalyzed by trace amounts of transition metal ions, such as iron, copper, and nickel. pcdn.co EDTA sequesters these metal ions, preventing them from participating in the catalytic oxidation process. pcdn.co While the stabilizing effect of EDTA alone may be slow and not sufficient for some analytical assays, it is often used in conjunction with other stabilization strategies. pcdn.co For instance, the United States Pharmacopeia monograph for NAC solutions for inhalation or oral administration includes edetate disodium hydrate to inhibit oxidation. nih.gov

Characterization of Oxidation Products in Analytical Studies

The primary and most well-characterized oxidation product of N-acetylcysteine is its disulfide dimer, N,N'-diacetylcystine (also referred to as Di-NAC or Impurity C in pharmacopeias). pcdn.coinsights.bionih.govresearchgate.net During analytical studies, as NAC degrades, a corresponding increase in the peak representing N,N'-diacetylcystine is typically observed. pcdn.co

The characterization of this and other oxidation products is crucial for developing stability-indicating analytical methods. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used for this purpose. pcdn.coresearchgate.net In one study, LC-MS was used to characterize the oxidation products of an NAC sample over time, confirming that N,N'-diacetylcystine was the main oxidation product. pcdn.co Forced degradation studies, where NAC is exposed to stress conditions such as acid, base, and oxidizing agents (e.g., hydrogen peroxide), are also performed to identify potential degradation products. ijper.orgnih.gov These studies have shown that under various stress conditions, N,N'-diacetylcystine is a consistently formed impurity. ijper.org Other potential impurities and degradation products that can be monitored include L-cystine and L-cysteine. ijper.orgresearchgate.net

Validation Parameters in Analytical Method Development

The development of reliable analytical methods for the quantification of N-acetylcysteine requires rigorous validation to ensure the data generated is accurate and reproducible. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ijper.orginsights.bio Key validation parameters include linearity, dynamic range, limit of detection, and limit of quantitation. ijper.orginsights.biorsc.org

Linearity and Dynamic Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. insights.bio This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r or r²) of the resulting calibration curve. insights.bioinsights.bio For analytical methods measuring N-acetylcysteine, excellent linearity is consistently reported.

A variety of reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been validated for NAC analysis. For example, one method demonstrated linearity for NAC over a concentration range of 0.0003 to 0.01 mg/mL, achieving a coefficient of determination (R²) value of 1.00. insights.bioinsights.bio Another study established a linear range of 10 to 50 µg/mL with a correlation coefficient (r) of 1. rsc.org In the analysis of effervescent tablets, linearity was confirmed from 1.5 to 25 µg/ml for NAC-related impurities. ijper.org

Table 2: Linearity and Dynamic Range in Validated Analytical Methods for N-Acetylcysteine
Analytical MethodLinearity RangeCorrelation Coefficient (r or r²)Reference
RP-HPLC0.0003 - 0.01 mg/mLr² = 1.00 insights.bioinsights.bio
LC-UV10 - 50 µg/mLr = 1 rsc.org
RP-HPLC (for Impurities)1.5 - 25 µg/mLNot Specified ijper.org
RP-HPLC1000 - 3000 µg/mLr² = 0.999 core.ac.uk
RP-HPLC25% to 175% of Test ConcentrationNot Specified ijisrt.com

Limit of Detection and Limit of Quantitation

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. insights.biorsc.org

For N-acetylcysteine, various analytical methods have demonstrated high sensitivity with low LOD and LOQ values. A stability-indicating RP-HPLC method reported an LOD of 0.0001 mg/ml and an LOQ of 0.00018 mg/ml for NAC. insights.bioinsights.bio Another LC-UV method established an LOD of 0.70 µg/mL and an LOQ of 2.11 µg/mL. rsc.org These values indicate that the methods are suitable for detecting and quantifying even small amounts of the compound, which is essential for impurity analysis and studies in biological matrices. insights.biorsc.org

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for N-Acetylcysteine in Various Analytical Methods
Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
RP-HPLC0.0001 mg/mL0.00018 mg/mL insights.bioinsights.bio
LC-UV0.70 µg/mL2.11 µg/mL rsc.org
RP-HPLC2.93 µg/mL9.75 µg/mL core.ac.uk
HPLC with post-column derivatizationNot Specified0.4 - 0.6 µM core.ac.uk

Precision, Accuracy, and Selectivity

The validation of an analytical method is crucial to ensure the reliability and quality of results. For N-Acetylcysteine (NAC) and Cytosine Arabinoside (Ara-C), various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been rigorously validated. This section details the key validation parameters of precision, accuracy, and selectivity for these compounds.

Precision

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (% RSD).

Repeatability (Intra-day Precision): This assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day Precision): This evaluates the method's precision within the same laboratory but on different days, with different analysts, or on different equipment.

For N-Acetylcysteine, developed RP-HPLC methods have demonstrated excellent precision. In one study, the intra-day precision for NAC was checked by injecting six individual standard preparations, while intermediate precision was also assessed according to ICH guidelines. insights.bio Another validation found that both system precision and method precision showed a % RSD of less than 2%. ajpp.in A separate method for the simultaneous estimation of NAC and Ascorbic Acid also reported an intermediate precision of less than 1.5% RSD, indicating a high degree of precision. humanjournals.com Similarly, a method for NAC effervescent tablets evaluated precision by spiking a placebo with impurities, calculating the %RSD of six replicate injections. ijper.org

For Cytosine Arabinoside, LC-MS/MS methods have shown high precision. One validation study reported that the precision for plasma and urine standards did not exceed 11.27% at the lower limit of quantitation (LLOQ) and was within 7.40% at all other concentrations. eurofins.com The intra-day and inter-day precision for determining Cytarabine (B982) and its metabolite in plasma and urine samples did not exceed a coefficient of variation (CV) of 12.47% for the low-quality control sample and 10.69% for other quality control samples. eurofins.com Another bioanalytical LC-MS/MS method found that the mean relative standard deviation (RSD) for precision was less than or equal to 6.84%. dntb.gov.ua

The following table summarizes the precision findings from various studies.

CompoundAnalytical MethodPrecision ParameterResult (% RSD)Reference
N-AcetylcysteineRP-HPLCSystem and Method Precision< 2% ajpp.in
N-AcetylcysteineRP-HPLCIntermediate Precision< 1.5% humanjournals.com
N-AcetylcysteineLC-UVPrecision< 2% rsc.org
Cytosine ArabinosideLC-MS/MSIntra-day & Inter-day Precision (Low QC)≤ 12.47% eurofins.com
Cytosine ArabinosideLC-MS/MSIntra-day & Inter-day Precision (Other QCs)≤ 10.69% eurofins.com
Cytosine ArabinosideLC-MS/MSMean Precision≤ 6.84% dntb.gov.ua

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. The results are expressed as a percentage of the known amount recovered.

For N-Acetylcysteine, accuracy is typically evaluated at three different concentration levels (e.g., 50%, 100%, and 150%). insights.biosemanticscholar.org One RP-HPLC method demonstrated a mean percent recovery of 101.6%. ajpp.in Another study for the simultaneous estimation of NAC and Ascorbic Acid showed recovery results between 98-102%. humanjournals.com A separate LC-UV method reported a recovery of over 97%. rsc.org Flow injection and sequential injection analysis methods also showed high accuracy, with recoveries ranging from 98.4% to 101.9% and 97.2% to 101.8%, respectively. srce.hr

For Cytosine Arabinoside, LC-MS/MS methods have also been validated for accuracy. In one study, the accuracy of plasma and urine standards for Cytarabine was within 7.52% of the nominal concentration. eurofins.com The intra-day and inter-day accuracy for the determination of Cytarabine did not exceed 13.12% for low-quality control samples and 12.20% for other quality control samples. eurofins.com Another study reported that the recoveries of all analytes from rat plasma ranged from 88.67% to 112.18%. dntb.gov.ua

The data below summarizes the accuracy of various analytical methods.

CompoundAnalytical MethodAccuracy ParameterResultReference
N-AcetylcysteineRP-HPLCMean % Recovery101.6% ajpp.in
N-AcetylcysteineRP-HPLC% Recovery98% - 102% humanjournals.com
N-AcetylcysteineLC-UV% Recovery> 97% rsc.org
N-AcetylcysteineFlow Injection Analysis% Recovery98.4% - 101.9% srce.hr
Cytosine ArabinosideLC-MS/MSAccuracy of StandardsWithin 7.52% of nominal eurofins.com
Cytosine ArabinosideLC-MS/MS% Recovery (from rat plasma)88.67% - 112.18% dntb.gov.ua

Selectivity and Specificity

Selectivity (or specificity) is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

In the analysis of N-Acetylcysteine, methods are validated to ensure there is no interference from excipients used in pharmaceutical formulations. ajpp.inresearchgate.net Specificity is often demonstrated by showing that the method can resolve the NAC peak from formulation excipients and any degradation products formed under stress conditions (e.g., acidic, alkaline, oxidative). ijper.orgresearchgate.net The development of stability-indicating methods is crucial, and these methods are proven to be specific in the presence of degradation products. humanjournals.com

For Cytosine Arabinoside, LC-MS/MS offers a highly specific and sensitive platform for its determination. eurofins.com Validation studies confirm the absence of significant interference in blank plasma and urine samples. eurofins.com The selectivity of these methods is sufficient for the analysis of Cytarabine and its metabolite, Ara-U, in biological samples like dog and human plasma and urine. eurofins.com

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Models for Mechanistic Elucidation

In the investigation of the biological activities and mechanisms of action of novel chemical compounds, a variety of established in vitro cellular models are routinely employed. These models are crucial for elucidating cellular responses, including DNA damage, oxidative stress, and apoptosis. However, a comprehensive review of the scientific literature reveals a significant lack of publicly available research specifically investigating N-Acetylcytosine arabinoside across these standard experimental platforms. The following sections detail the typical application of these models and note the absence of specific data for this compound.

Primary Neuronal Cultures and Cell Lines (e.g., HL-60, U937, CCRF-CEM)

Primary neuronal cultures are essential for studying the effects of compounds on the nervous system. Additionally, immortalized cell lines such as HL-60 (human promyelocytic leukemia), U937 (human monocytic lymphoma), and CCRF-CEM (human T-cell lymphoblast-like) are widely used in cancer research and immunology to assess cytotoxicity and cellular differentiation. Despite the utility of these models, there are no available scientific reports detailing studies that have utilized primary neuronal cultures or the HL-60, U937, or CCRF-CEM cell lines to investigate the specific effects of this compound.

Techniques for Assessing DNA Damage (e.g., Single-Cell Gel Electrophoresis/Comet Assay)

The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. This technique is a cornerstone in genotoxicity studies to determine if a compound can induce DNA damage. A thorough search of research databases indicates that the comet assay has not been used to evaluate the potential for this compound to cause DNA damage.

Assays for Reactive Oxygen Species Measurement (e.g., DCF fluorescence)

The measurement of reactive oxygen species (ROS) is critical for understanding a compound's role in inducing or mitigating oxidative stress. Assays utilizing fluorescent probes like 2',7'-dichlorofluorescein (B58168) (DCF) are commonly used to quantify intracellular ROS levels. There is currently no published research that has utilized DCF fluorescence or similar assays to measure changes in ROS levels in response to treatment with this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis in cell populations. This method is fundamental in cancer research to determine how a compound affects cell proliferation and induces programmed cell death. The scientific literature lacks any studies that have applied flow cytometry to analyze the effects of this compound on the cell cycle or apoptosis.

Animal Models for Preclinical Investigations

Preclinical animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetics of a compound before it can be considered for human trials. These studies provide crucial information on a compound's biological activity within a whole organism. To date, there are no published preclinical studies that have utilized animal models to investigate the biological effects of this compound.

Rodent Models for Neurotoxicity Studies

The neurotoxic potential of this compound and its parent compound, cytosine arabinoside (Ara-C), has been investigated using various rodent models. These studies are crucial for understanding the mechanisms of chemotherapy-induced neurological side effects and for developing potential neuroprotective strategies.

One significant area of investigation is cerebellar toxicity, a known side effect of high-dose Ara-C treatment. eviq.org.aunjppp.comresearchgate.net An in vivo model utilizing adult male Wistar rats has been employed to characterize Ara-C-induced cerebellar lesions. nih.gov In this model, administration of Ara-C resulted in a disturbed walking pattern, indicative of mild cerebellar deficit, and a reduced capacity for motor learning and coordination. nih.gov Cellular analysis of the cerebellum in these animals revealed a reduction in neurofilament-like immunostaining in the molecular layer and an increase in calbindin D 28 kDa levels within Purkinje neurons. nih.gov This model has also been instrumental in evaluating the neuroprotective effects of N-acetylcysteine (NAC). When administered prior to and during Ara-C treatment, NAC was found to largely prevent the behavioral deficits induced by the chemotherapeutic agent, suggesting a potential neuroprophylactic role for NAC in mitigating chemotherapy-induced cerebellar toxicity. nih.gov

Beyond motor deficits, the cognitive effects of compounds related to this compound are also a subject of study. While direct studies on this compound are limited, research on NAC's impact on cognitive function in mice provides relevant insights. In one study, short-term dietary supplementation with NAC was shown to have nootropic properties in 6-month-old mice, improving peak motor performance and enhancing spatial memory in the Morris water maze. nih.gov However, these beneficial effects on motor and cognitive functions were not observed in older mice (12 and 24 months old). nih.gov Another study using a rat model of schizophrenia found that chronic NAC treatment could improve cognitive flexibility and anhedonia-like behavior. frontiersin.org These findings suggest that the neuroprotective and cognitive-enhancing effects of NAC may be age and context-dependent. Further research is needed to specifically delineate the neurotoxic profile of this compound and the potential of NAC to counteract these effects in relevant rodent models of chemotherapy-induced cognitive impairment.

Models for Ocular Toxicity (Keratoconjunctivitis)

Ocular toxicity, particularly keratoconjunctivitis, is a recognized complication of high-dose cytosine arabinoside (Ara-C) therapy. jhoponline.comeviq.org.auuiowa.edunih.goveyerounds.org Animal models play a critical role in understanding the pathophysiology of this adverse effect and in testing potential protective agents like N-acetylcysteine (NAC).

A key experimental model utilizes Wistar-type albino rats to investigate Ara-C-induced keratoconjunctivitis. In a study designed to explore the protective effects of NAC, rats were divided into four groups: one receiving only Ara-C, another receiving Ara-C and NAC, a third group receiving only NAC, and a control group. The researchers evaluated the total oxidant status (TOS) and the oxidative stress index (OSI) in the cornea and conjunctiva of these animals.

The results demonstrated that the group receiving only Ara-C exhibited the highest mean TOS and OSI values, indicating significant oxidative stress. Conversely, the administration of NAC alongside Ara-C led to a statistically significant decrease in both TOS and OSI values when compared to the Ara-C only group. This suggests that NAC may exert a protective effect against Ara-C-induced keratoconjunctivitis by mitigating oxidative stress in the ocular tissues.

Oxidative Stress Markers in a Rat Model of Cytosine Arabinoside-Induced Keratoconjunctivitis

Experimental GroupKey Findings on Oxidative Stress
ARA-C OnlyHighest mean Total Oxidant Status (TOS) and Oxidative Stress Index (OSI) values.
ARA-C + NACStatistically significant decrease in TOS and OSI values compared to the ARA-C only group.
NAC OnlyLowest mean TOS and OSI values.
ControlBaseline levels of TOS and OSI.

These findings from the rat model provide a strong rationale for further investigation into the topical or systemic use of N-acetylcysteine as a prophylactic measure to prevent or reduce the severity of keratoconjunctivitis in patients undergoing high-dose Ara-C chemotherapy.

Models for Chemotherapy-Induced Alopecia

Chemotherapy-induced alopecia is a distressing side effect of many anti-cancer drugs, including cytosine arabinoside (Ara-C). Rodent models are invaluable for studying the mechanisms of this toxicity and for evaluating protective agents. Both young and adult rat and mouse models have been developed to mimic the clinical and histological features of chemotherapy-induced alopecia. nih.govavensonline.org

The young rat model, often utilizing Sprague-Dawley or Fischer 344 rats before day 14 of life, takes advantage of the naturally synchronized anagen (growth) phase of the hair follicles, making them highly susceptible to cytotoxic agents. nih.govnih.gov In these models, systemic administration of Ara-C, often in combination with other chemotherapeutic agents like cyclophosphamide (B585), consistently produces profound alopecia. nih.govnih.gov

Studies using these young rat models have demonstrated the protective effects of N-acetylcysteine (NAC). For instance, it has been shown that alopecia induced by a combination of cyclophosphamide and cytarabine (B982) can be prevented by either parenteral or topical administration of ImuVert (a biologic response modifier) combined with NAC. nih.gov Interestingly, while NAC was effective against cyclophosphamide-induced alopecia, it did not protect against alopecia induced by Ara-C alone in one study. nih.gov

In addition to rat models, C57BL/6 mice are also used to study chemotherapy-induced alopecia. In a mouse model of cyclophosphamide-induced alopecia, researchers found that the administration of the chemotherapeutic agent led to histological hair follicle dystrophy, disruption of follicular melanogenesis, an overexpression of the tumor suppressor protein p53, and a loss of the proliferation marker Ki67 immunoreactivity. nih.govnih.govresearchgate.net Co-administration of NAC was able to reverse these changes, preserving the hair follicle structure and the normal expression patterns of p53 and Ki67. nih.govnih.govresearchgate.net

Effects of N-acetylcysteine in a Mouse Model of Cyclophosphamide-Induced Alopecia

ParameterCyclophosphamide (CYP) Only GroupCYP + N-acetylcysteine (NAC) Group
Hair Follicle StructureHistological dystrophyPreserved structure
Follicular MelanogenesisDisruptedTypical melanin (B1238610) distribution
p53 ExpressionOverexpressionNormal expression pattern
Ki67 ImmunoreactivityLoss of immunoreactivityNormal expression pattern

These rodent models provide a robust platform for elucidating the cellular and molecular mechanisms underlying chemotherapy-induced alopecia and for the preclinical evaluation of protective agents like N-acetylcysteine.

Leukemia Models for Efficacy and Resistance Studies

In vitro and in vivo leukemia models are essential for assessing the efficacy of chemotherapeutic agents like cytosine arabinoside (Ara-C) and for investigating the mechanisms of drug resistance. The development of Ara-C resistant leukemia cell lines has been a particularly valuable tool in this area of research.

One such in vitro model involves the establishment of T-lymphoblastic leukemia cell lines with acquired resistance to Ara-C. These resistant cell lines can be generated through continuous exposure to increasing concentrations of the drug. By comparing the molecular characteristics of the resistant lines to the parental, drug-sensitive cells, researchers can identify key pathways involved in the development of resistance. For example, studies on Ara-C resistant leukemia cell lines have implicated the upregulation of the anti-apoptotic protein Bcl-2 as a critical factor in the resistance mechanism.

Furthermore, the interaction between leukemia cells and the bone marrow stroma is recognized as a significant contributor to chemotherapy resistance. nih.gov Co-culture models of leukemia cells and bone marrow stromal cells have demonstrated that soluble factors secreted by the stroma can protect leukemia cells from Ara-C-induced cytotoxicity. nih.gov This protective effect has been linked to a reduction in the cell surface expression of the equilibrative nucleoside transporter-1 (ENT1), which is responsible for Ara-C uptake into the cells. nih.gov These models highlight the importance of the tumor microenvironment in mediating drug resistance.

Molecular and Genetic Approaches

Gene Expression Analysis (e.g., RT-PCR, Western Blot for bcl-2, INK4 family genes, P-H2AX, PChk1, p27Kip1)

Molecular and genetic analyses are fundamental to understanding the mechanisms of action and resistance to this compound and its related compounds. Gene expression studies, utilizing techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting, have provided significant insights into the cellular responses to these agents.

A key area of investigation has been the role of the anti-apoptotic protein bcl-2 in mediating resistance to cytosine arabinoside (Ara-C). In models of Ara-C-resistant leukemia, an upregulation of bcl-2 expression has been consistently observed. This increased expression of bcl-2 is believed to contribute to the survival of leukemia cells despite treatment with Ara-C, highlighting it as a critical factor in the development of drug resistance.

The DNA damage response pathway is also significantly impacted by Ara-C treatment. Studies have shown that Ara-C induces the phosphorylation of histone H2AX (resulting in γ-H2AX), a sensitive marker of DNA double-strand breaks. nih.gov This phosphorylation is a key step in the cellular response to DNA damage. Furthermore, Ara-C has been shown to activate the checkpoint kinase 1 (Chk1 ), a crucial regulator of the cell cycle in response to DNA damage. nih.govresearchgate.netresearchgate.net The activation of Chk1 can lead to cell cycle arrest, providing time for DNA repair. nih.govresearchgate.netresearchgate.net

In the context of chemotherapy-induced alopecia, gene expression analysis in a mouse model has revealed the involvement of the tumor suppressor protein p53 and the proliferation marker Ki67 . nih.govnih.govresearchgate.net Treatment with cyclophosphamide, often used in conjunction with Ara-C, led to an overexpression of p53 and a loss of Ki67 immunoreactivity in hair follicles, indicative of apoptosis and decreased proliferation. nih.govnih.govresearchgate.net Co-administration of N-acetylcysteine (NAC) was found to reverse these changes, restoring the normal expression patterns of both p53 and Ki67. nih.govnih.govresearchgate.net

While direct evidence for the modulation of INK4 family genes and p27Kip1 by this compound is less established in the reviewed literature, the known roles of these genes in cell cycle control make them important potential targets for future investigation. The INK4 family of proteins are cyclin-dependent kinase inhibitors that play a critical role in regulating the G1 phase of the cell cycle. Similarly, p27Kip1 is another cyclin-dependent kinase inhibitor that controls cell cycle progression at G1. Given that Ara-C is an S-phase specific agent, it is plausible that alterations in the expression of these G1-S checkpoint regulators could influence cellular sensitivity to the drug.

Proteomic Profiling in Response to Compound Exposure

Proteomic analysis offers a comprehensive approach to identifying the broader cellular changes that occur in response to treatment with compounds like cytosine arabinoside (Ara-C). By examining the entire protein complement of a cell or tissue, researchers can uncover novel mechanisms of drug action and resistance that might be missed by focusing on single genes or proteins.

In the study of Ara-C resistance in leukemia, proteomic and DNA microarray analyses have been employed to characterize resistant cell lines. nih.govresearchgate.net In one such study, five Ara-C-resistant leukemic clones were established from different blood cell lineages. nih.govresearchgate.net A comprehensive analysis of these resistant subclones compared to their parental, drug-sensitive counterparts revealed a number of altered proteins and genes. nih.govresearchgate.net

The DNA microarray analysis identified eight genes that were consistently altered across all five resistant cell lines: C19orf2, HSPA8, LGALS1, POU4F3, PSAP, AKT1, MBC2, and CACNA2D3. nih.govresearchgate.net This suggests that these genes may play a common role in the development of Ara-C resistance across different types of leukemia. nih.govresearchgate.net

Furthermore, the combined proteomic and DNA microarray analyses identified a reduced protein level of stathmin1 in an Ara-C-resistant CEM (T-lymphoblastic leukemia) subclone. nih.govresearchgate.net Stathmin1 is a protein involved in the regulation of microtubule dynamics, which is crucial for cell division. Its downregulation in resistant cells suggests a potential mechanism of resistance related to alterations in cell cycle progression.

Genes and Proteins Altered in Cytarabine-Resistant Leukemia Cell Lines

Molecule TypeAltered MoleculesPotential Role in Resistance
Genes (from DNA Microarray)C19orf2, HSPA8, LGALS1, POU4F3, PSAP, AKT1, MBC2, CACNA2D3Common mechanisms of resistance across different leukemia types.
Protein (from Proteomics)Stathmin1 (reduced level)Alteration of microtubule dynamics and cell cycle progression.

These findings from proteomic profiling highlight the multifaceted nature of Ara-C resistance, involving not only drug metabolism and transport but also fundamental cellular processes such as signal transduction, cell cycle regulation, and protein expression. This approach provides a valuable platform for the identification of new therapeutic targets to overcome drug resistance in leukemia.

Future Directions and Emerging Research Avenues

Elucidation of Specific Molecular Targets and Signaling Networks

Future research would need to focus on identifying the specific molecular targets of N-Acetylcytosine arabinoside. While cytosine arabinoside is a known DNA synthesis inhibitor, the addition of an acetyl group could alter its mechanism of action. Investigations should aim to determine if this compound is also incorporated into DNA and if it inhibits DNA and RNA polymerases.

Furthermore, the influence of the N-acetyl group on cellular signaling pathways warrants exploration. Research has shown that N-acetylcysteine can modulate various signaling pathways, including those involved in oxidative stress and inflammation. Therefore, studies should investigate whether this compound retains these modulatory properties and how they might interact with the cytotoxic effects of the cytosine arabinoside moiety. Understanding these interactions is crucial for identifying the compound's unique therapeutic potential.

Exploration of Novel Combinatorial Strategies with Nucleoside Analogues

A significant area of future research lies in exploring the synergistic potential of this compound with other nucleoside analogues. Cytosine arabinoside is frequently used in combination chemotherapy. Therefore, it is logical to investigate whether this compound could offer enhanced efficacy or reduced toxicity when combined with other established anticancer agents.

Preclinical studies could assess the in vitro and in vivo effects of combining this compound with other nucleoside analogues that target different aspects of DNA synthesis or repair. The rationale for such combinations would be to achieve a multi-pronged attack on cancer cells, potentially overcoming mechanisms of drug resistance.

Development of Advanced Preclinical Models for Translational Research

To accurately predict the clinical potential of this compound, the development of advanced preclinical models is essential. While rat models have been used to study the effects of N-acetylcysteine on cytosine arabinoside-induced toxicity, more sophisticated models are needed to evaluate the efficacy and safety of this compound itself. nih.gov

These could include patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors. Additionally, organoid cultures could provide a valuable platform for high-throughput screening of this compound in combination with other drugs, allowing for a more personalized approach to therapy. These advanced models would provide critical data to support the translation of preclinical findings into clinical trials.

Optimizing Modulatory Interventions based on Mechanistic Insights

A deeper understanding of the molecular mechanisms of this compound would enable the optimization of its therapeutic application. For instance, if this compound is found to modulate specific signaling pathways related to oxidative stress, its use could be tailored to patients with tumors exhibiting high levels of reactive oxygen species.

Furthermore, mechanistic insights could inform the development of strategies to mitigate potential side effects. For example, if the compound is found to induce specific toxicities, interventions could be designed to counteract these effects without compromising its anticancer activity. This approach would lead to a more refined and effective use of this compound in a clinical setting.

Q & A

Q. What is the primary mechanism of cytosine arabinoside (Ara-C) in disrupting DNA synthesis?

Ara-C acts as an antimetabolite by incorporating into DNA during replication, leading to chain termination and inhibition of DNA polymerase activity. Experimental validation includes tritiated thymidine/deoxyuridine incorporation assays to measure S-phase arrest in leukemic blasts .

Q. What standardized protocols are recommended for preclinical Ara-C administration in rodent models?

Common methods involve intraperitoneal injection at 10 ml/kg body weight, with doses adjusted to body surface area (e.g., 200 mg/m² divided over 48 hours in dogs). Saline is the preferred vehicle, though sparingly soluble analogs may require suspension-based formulations .

Q. How is Ara-C purity and identity validated for experimental use?

New compounds require nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural confirmation. Known compounds must cite prior characterization methods (e.g., melting point, spectral data) from peer-reviewed literature .

Advanced Research Questions

Q. What experimental strategies address contradictory survival outcomes in Ara-C studies across species?

Stratified Kaplan-Meier analysis with log-rank tests should control for species-specific pharmacokinetics. For example, canine models showed a median survival of 1,349 days, while rodent studies reported undefined survival due to long-term viability. Cross-species metabolic profiling (e.g., cytochrome P450 activity) is critical for reconciling disparities .

Q. How can researchers investigate Ara-C resistance mechanisms in leukemia cell lines?

Combine kinase activity assays (e.g., deoxycytidine kinase) with genomic sequencing of drug transporters (e.g., ABCG2). Studies in resistant L5178Y cells revealed altered kinase patterns and reduced nucleoside uptake, validated via competitive inhibition assays .

Q. What methodologies optimize Ara-C combination therapies for leukemic cell synchronization?

Secondary agents (e.g., vincristine) should be timed to coincide with S-phase synchronization, confirmed via flow cytometry. A 12-hour intravenous drip of Ara-C followed by vincristine at 12–24 hours post-exposure maximizes mitotic arrest, as demonstrated by tritiated thymidine uptake assays .

Q. How do genomic variations influence Ara-C susceptibility in hematological malignancies?

Integrate RNA-seq or microarray data (e.g., SLFN11 expression from GSE68878) with ex vivo drug sensitivity assays. Epigenetic suppression of SLFN11 in germinal-center B-cell lymphomas correlates with enhanced Ara-C efficacy, highlighting DNA repair pathways as predictive biomarkers .

Q. What experimental controls are essential for validating Ara-C-induced chromosomal aberrations?

Use human leukocyte cultures with untreated controls and parallel assays for DNA damage (e.g., comet assays). Prior studies demonstrated chromatid breaks via autoradiography and microdensitometry, with dose-dependent effects at 1–10 µM concentrations .

Methodological Considerations

  • Data Reproducibility : Detailed experimental sections must include reagent sources, instrument parameters, and statistical thresholds (e.g., p < 0.05 for survival curves) .
  • Ethical Compliance : Animal studies require IACUC approval, with explicit mention of anesthesia, euthanasia protocols, and sample size justification .
  • Data Contradictions : Discrepancies in survival outcomes (e.g., undefined median survival in rodents vs. dogs) should be addressed through sensitivity analyses and meta-regression of pharmacokinetic variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.